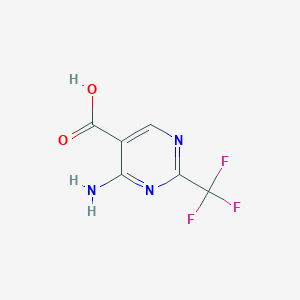

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-1-2(4(13)14)3(10)12-5/h1H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHAWSYFORYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654639 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-43-5 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document details the strategic considerations behind the synthesis, focusing on a robust and well-documented two-step approach: the construction of the pyrimidine core via a cyclocondensation reaction to form the ethyl ester intermediate, followed by its efficient hydrolysis to the final carboxylic acid. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the synthesis, including detailed experimental protocols, mechanistic insights, and data presentation to support the described methodologies.

Introduction: The Significance of a Fluorinated Pyrimidine Core

This compound is a structurally important heterocyclic compound frequently utilized in the design and synthesis of novel therapeutic agents. The presence of the trifluoromethyl group (-CF3) often imparts unique and desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyrimidine scaffold itself is a ubiquitous motif in a vast array of biologically active compounds, including anticancer agents. Consequently, this compound serves as a critical starting material for the development of new chemical entities with potential therapeutic applications.

This guide will focus on a widely applicable and reliable synthetic route, breaking down each step to provide a clear and actionable understanding of the process.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The carboxylic acid functionality can be readily obtained from the hydrolysis of a corresponding ester, a common and generally high-yielding transformation. This simplifies the primary synthetic challenge to the construction of the substituted pyrimidine ring, specifically ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate.

The formation of the pyrimidine ring is most effectively achieved through a cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. In this specific case, the trifluoromethyl group is introduced via the use of trifluoroacetamidine.

The overall synthetic strategy is outlined in the workflow diagram below:

Caption: Synthetic workflow for this compound.

Synthesis of Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

The cornerstone of this synthesis is the construction of the pyrimidine ring. This is achieved through the condensation of trifluoroacetamidine with a suitable three-carbon building block. A common and effective choice for this is ethyl 2-cyano-3-ethoxyacrylate.

Mechanistic Insights

The reaction proceeds through a well-established mechanism for pyrimidine synthesis. The amidine, acting as a dinucleophile, attacks the electrophilic centers of the three-carbon component. The reaction is typically carried out in the presence of a base, which facilitates the initial nucleophilic attack and the subsequent cyclization and aromatization steps. The choice of solvent and base is critical for achieving high yields and purity.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of the ethyl ester intermediate.

Materials:

-

Trifluoroacetamidine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Trifluoroacetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

-

Ethyl (ethoxymethylene)cyanoacetate is then added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Data Summary

| Parameter | Value |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically 60-80% |

| Purity (HPLC) | >98% |

| NMR | Consistent with the assigned structure |

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Alkaline hydrolysis is generally preferred for this substrate to avoid potential side reactions.

Mechanistic Considerations

Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

The following protocol details a reliable method for the hydrolysis of the ester intermediate.

Materials:

-

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Sodium hydroxide or Lithium hydroxide

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (e.g., 1M or 2M)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The progress of the reaction is monitored by TLC until all the starting material has been consumed.

-

The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to acidic (typically pH 2-3) by the dropwise addition of hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield | Typically >90% |

| Purity (HPLC) | >99% |

| NMR | Consistent with the assigned structure |

Overall Synthesis Pathway Diagram

The complete synthesis pathway is illustrated below:

Caption: Detailed two-step synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-established and efficient process. The two-step approach, involving the construction of the pyrimidine ring via cyclocondensation followed by ester hydrolysis, provides a reliable route to this valuable building block. The protocols outlined in this guide are robust and can be readily implemented in a laboratory setting. By understanding the underlying principles and experimental details, researchers can confidently synthesize this key intermediate for their drug discovery and development programs.

References

A comprehensive list of references is not available as the synthesis is based on general and well-established chemical principles rather than a single, specific publication. The described methods are standard transformations in organic chemistry, and similar procedures can be found in various organic synthesis textbooks and journals. For specific applications and further derivatives, the following patent is a relevant resource:

- Title: Preparation of pyrimidine derivatives as inhibitors of protein kinases.

A Technical Guide to the Physicochemical Properties of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals. Their versatile chemical nature allows for fine-tuning of molecular properties, making them privileged scaffolds in drug discovery. This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid .

The strategic placement of an amino group, a carboxylic acid, and an electron-withdrawing trifluoromethyl group on the pyrimidine ring creates a molecule of significant interest. These functional groups are poised to interact with biological targets through hydrogen bonding, ionic interactions, and lipophilic contacts. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application as a building block in the synthesis of novel therapeutic agents and chemical probes.

This document provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering field-proven insights into experimental methodologies and data interpretation to support researchers in their synthetic and developmental endeavors.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The structural arrangement of this compound dictates its reactivity and physical properties.

-

Molecular Structure:

(Note: A placeholder for a generated chemical structure image)

The structure features a pyrimidine core substituted at position 2 with a trifluoromethyl (CF₃) group, at position 4 with an amino (NH₂) group, and at position 5 with a carboxylic acid (COOH) group.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | Not Publicly Assigned¹ | - |

| Molecular Formula | C₆H₄F₃N₃O₂ | - |

| Molecular Weight | 221.11 g/mol | - |

| SMILES | C1(=C(C(=NC(=N1)C(F)(F)F)N)C(=O)O) | - |

| InChI Key | Generated upon synthesis | - |

Thermal Properties: Melting Point Analysis

Expertise & Experience: The melting point is more than a physical constant; it is a critical first indicator of sample purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[3] This principle is fundamental to assessing the success of a synthesis and purification protocol.

Table 2: Melting Point Data

| Property | Value | Notes |

|---|

| Melting Point | Data not available | Expected to be a crystalline solid with a relatively high melting point (>150 °C) due to intermolecular hydrogen bonding facilitated by the carboxylic acid and amino groups. For comparison, 5-Aminopyridine-2-carboxylic acid melts at 218-223 °C. |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating system for accurate melting point determination.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the sample powder, forcing a small amount into the tube.

-

Compact the sample into a 2-3 mm column at the sealed bottom of the capillary by tapping or dropping it through a long glass tube. A tightly packed sample ensures uniform heat transfer.

-

-

Instrument Setup:

-

Place the capillary into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range. This preliminary run saves time and prevents overshooting the melting point in subsequent, more precise measurements.

-

-

Measurement:

-

Use a fresh sample for the accurate determination.

-

Heat rapidly to approximately 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow the system to reach thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-2.0 °C).

-

Caption: Workflow for accurate melting point determination.

Acidity and Ionization (pKa)

Expertise & Experience: The pKa values of a drug candidate are critical determinants of its behavior in biological systems. They govern solubility, membrane permeability, and receptor binding interactions. This molecule is amphoteric, possessing both a basic amino group and an acidic carboxylic acid.

-

The carboxylic acid is expected to be a moderately strong acid, with its acidity enhanced by the electron-withdrawing effects of the trifluoromethyl group and the pyrimidine ring.

-

The 4-amino group is expected to be a weak base. Its basicity is reduced by the electron-withdrawing nature of the heterocyclic ring.

Table 3: Predicted pKa Values

| Ionizable Group | Predicted pKa | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | ~2.5 - 3.5 | The pKa of benzoic acid is 4.2.[4] The strongly electron-withdrawing CF₃ group significantly increases acidity (pKa of trifluoroacetic acid is ~0.5).[5] The pyrimidine ring also contributes to this effect. |

| Amino Group (protonated, -NH₃⁺) | ~3.0 - 4.0 | The pKa of 4-aminopyrimidine is 5.7.[3][6] The presence of two strongly electron-withdrawing groups (CF₃ and COOH) on the ring is expected to substantially decrease the basicity of the amino group. |

Causality Behind Experimental Choices

Potentiometric titration is the gold standard for pKa determination but requires sufficient solubility in water or co-solvent mixtures. For poorly soluble compounds like many heterocyclic derivatives, spectrophotometric titration is a powerful alternative, provided the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra.

Caption: Predominant ionization states based on pH.

Solubility Profile

Expertise & Experience: Solubility is a balancing act between competing molecular forces. The trifluoromethyl group imparts significant lipophilicity, while the amino and carboxylic acid groups can engage in hydrogen bonding with polar solvents. This balance dictates the compound's suitability for different solvent systems in synthesis, purification, and biological assays. Fluorinated pyrimidines often exhibit limited solubility in water but better solubility in organic solvents.[7][8]

Table 4: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Sparingly Soluble | Solubility is expected to be pH-dependent. Will be more soluble at high pH (forming the carboxylate salt) and low pH (forming the ammonium salt). |

| DMSO, DMF | Soluble | These polar aprotic solvents are effective at solvating polar, hydrogen-bond donating/accepting molecules. |

| Methanol, Ethanol | Slightly Soluble | Polar protic solvents can interact with the functional groups, but the overall molecule may have limited solubility.[9] |

| DCM, Chloroform | Poorly Soluble | The high polarity from the amino and carboxylic acid groups limits solubility in nonpolar solvents. |

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well plate, add buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL, for a 1:100 dilution). This step must be done rapidly and consistently to induce precipitation.

-

Incubation: Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibration.

-

Measurement: Measure the turbidity (absorbance at ~620 nm) or use a method like nephelometry to quantify the amount of precipitated material. Alternatively, filter the plate and measure the concentration of the remaining soluble compound in the filtrate via LC-MS/UV.

-

Quantification: Compare the result to a calibration curve to determine the kinetic solubility limit.

Spectroscopic Characterization

Expertise & Experience: A combination of spectroscopic techniques provides an unambiguous confirmation of chemical structure. Each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Pyrimidine C6-H | 8.5 - 9.0 | Singlet (s) | The sole aromatic proton is deshielded by the electronegative nitrogen atoms and the adjacent carboxylic acid.[11] |

| Amino -NH₂ | 7.0 - 8.5 | Broad singlet (br s) | Chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and exchange. |

| Carboxyl -OH | > 12.0 | Broad singlet (br s) | Typically very broad and downfield; often exchanges with D₂O.[12] |

| ¹³C NMR | |||

| Carbonyl C=O | 165 - 175 | Singlet (s) | Typical range for a carboxylic acid conjugated with an aromatic system. |

| Pyrimidine C2, C4, C5, C6 | 110 - 160 | Varies | Specific shifts are complex, but will show characteristic couplings to fluorine. |

| Trifluoromethyl -CF₃ | 120 - 130 | Quartet (q) | The carbon signal is split into a quartet by the three attached fluorine atoms (¹JCF ≈ 270-290 Hz). The peak may be hard to observe due to a lack of NOE.[13][14][15] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Table 6: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, often obscuring C-H stretches. |

| Amino Group | N-H stretch | 3100 - 3500 | Two distinct sharp-to-medium bands (asymmetric & symmetric).[16] |

| Carbonyl | C=O stretch | 1680 - 1720 | Strong, sharp absorption. |

| Aromatic Ring | C=N, C=C stretch | 1450 - 1600 | Multiple medium-to-strong bands.[17] |

| Trifluoromethyl | C-F stretch | 1100 - 1350 | Very strong, characteristic absorptions. |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong absorption.[18] |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation, further confirming its identity.[19][20]

-

Expected Molecular Ion (M⁺): For C₆H₄F₃N₃O₂, the exact mass is 221.0259. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 221.0337.

-

Key Fragmentation Pathways: Common fragmentation patterns for pyrimidines involve the loss of small, stable molecules or radicals from the substituents, followed by cleavage of the ring.[21][22]

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of COOH radical (45 Da) or CO₂ (44 Da).

-

Loss of CF₃ radical (69 Da).

-

Cleavage of the pyrimidine ring via retro-Diels-Alder type reactions.

-

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its key physicochemical properties are dictated by a delicate interplay between the electron-withdrawing trifluoromethyl group, the acidic carboxylic acid, and the basic amino group. The thermal stability, predictable ionization behavior, distinct spectroscopic signature, and balanced solubility profile make it a versatile building block for targeted synthesis. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently utilize this compound in the development of novel molecules with therapeutic potential.

References

-

Sharma, R., & Kumar, R. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Retrieved January 20, 2026, from [Link]

-

4-(Trifluoromethyl)pyrimidine-5-carboxylic acid. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 20, 2026, from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved January 20, 2026, from [Link]

-

Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Fluorinated pyrimidines. (n.d.). Pharmacy 180. Retrieved January 20, 2026, from [Link]

-

4-Pyrimidinecarboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm...). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). IJIRSET. Retrieved January 20, 2026, from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

4-Aminopyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 20, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved January 20, 2026, from [Link]

-

(PDF) Studies on Fluorinated Pyrimidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

IR spectrum of carboxylic acids and alcohols. (2023). SlideShare. Retrieved January 20, 2026, from [Link]

-

Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Showing metabocard for 2-Aminopyrimidine (HMDB0245027). (n.d.). HMDB. Retrieved January 20, 2026, from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? (2018). Quora. Retrieved January 20, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). ABJAR. Retrieved January 20, 2026, from [Link]

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing. Retrieved January 20, 2026, from [Link]

-

13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. Retrieved January 20, 2026, from [Link]

-

Studies on Fluorinated Pyrimidines: III. The Metabolism of 5-Fluorouracil-2-C 14 and 5-Fluoroorotic-2-C 14 Acid in Vivo. (1958). AACR Journals. Retrieved January 20, 2026, from [Link]

-

Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. Retrieved January 20, 2026, from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations... (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Trifluoromethanesulfonic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 149771-23-3|2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. quora.com [quora.com]

- 15. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 16. ijirset.com [ijirset.com]

- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. sphinxsai.com [sphinxsai.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. article.sapub.org [article.sapub.org]

- 22. researchgate.net [researchgate.net]

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Introduction and Overview

This compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure combines a pyrimidine core, a key scaffold in numerous biologically active molecules, with a trifluoromethyl (CF₃) group and essential amino and carboxylic acid functionalities. The presence of the trifluoromethyl group is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides comprehensive information on the compound's core identity, including its CAS number and structure, physicochemical properties, a representative synthesis protocol, key applications in modern drug discovery, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and authoritative data to support advanced research and development activities.

Core Compound Identification

Precise identification is the foundation of all chemical research and application. This section details the fundamental structural and physical characteristics of this compound.

Chemical Structure and CAS Number

The compound is registered under CAS Number 777-43-5 .[3][4] Its structure consists of a central pyrimidine ring functionalized at the C2, C4, and C5 positions.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source |

| CAS Number | 777-43-5 | [3], [4] |

| Molecular Formula | C₆H₄F₃N₃O₂ | [3] |

| Molecular Weight | 223.11 g/mol | [3] |

| Appearance | White to off-white powder/crystals | General observation for similar compounds |

| Melting Point | Data not consistently available; varies by purity | [3] |

| Boiling Point | Data not available; likely decomposes | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from structure |

Note: Experimental data such as melting point can vary. Always refer to the certificate of analysis for a specific batch.

Synthesis and Manufacturing

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. These reactions often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For highly functionalized pyrimidines like the topic compound, a multi-step synthesis is typically required.

Retrosynthetic Analysis and Key Precursors

A common strategy for constructing the pyrimidine ring is the three-component reaction involving an amidine, an aldehyde, and a compound with an active methylene group, such as malononitrile.[5] The synthesis of this compound likely starts from simpler, commercially available fluorinated building blocks. The trifluoromethyl group is typically introduced early in the synthesis via a precursor like trifluoroacetamidine.

Representative Synthesis Workflow

The following protocol is a generalized, representative workflow based on established pyrimidine synthesis methodologies.[5][6]

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol:

-

Step 1: Cyclocondensation:

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add trifluoroacetamidine hydrochloride and stir until a homogenous solution is formed.

-

Add ethyl 2-cyano-3-ethoxyacrylate dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Causality: The base (NaOEt) facilitates the condensation reaction between the amidine and the acrylate derivative to form the pyrimidine ring. The cyano group is subsequently eliminated or hydrolyzed.

-

-

Step 2: Saponification (Ester Hydrolysis):

-

Cool the reaction mixture from Step 1 and add an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture again to reflux to hydrolyze the ethyl ester to the corresponding carboxylate salt.

-

After cooling, carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Causality: Saponification is a classic method to convert an ester to a carboxylic acid. The final acidification step is crucial to protonate the carboxylate salt, rendering it less soluble in the aqueous medium and allowing for its isolation.

-

-

Purification:

-

Filter the resulting precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a valuable building block in the synthesis of complex pharmaceutical agents.

Role as a Heterocyclic Building Block

Pyrimidine derivatives are central to many pharmaceuticals due to their structural similarity to the nucleobases in DNA and RNA. This allows them to function as antimetabolites or as scaffolds that can be tailored to interact with a wide range of biological targets, including enzymes and receptors.[7] this compound provides a versatile platform for further chemical modification at its amino and carboxylic acid sites to build diverse molecular libraries for screening.

Significance of the Trifluoromethyl Moiety

The inclusion of a trifluoromethyl (CF₃) group is a proven strategy in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (oxidation), which can increase the half-life of a drug.[1]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic properties of the pyrimidine ring, potentially leading to stronger and more specific interactions with target proteins.[2]

Application in Kinase Inhibitor Development

Substituted pyrimidines are a hallmark of many kinase inhibitors used in oncology. Epidermal Growth Factor Receptor (EGFR) is a well-known target, and many approved EGFR inhibitors feature a pyrimidine core.[8] The 4-amino group is often crucial for forming key hydrogen bonds within the ATP-binding pocket of the kinase. The trifluoromethyl group at the C2 position can provide additional beneficial interactions and improve the overall pharmacological profile of the inhibitor.[8][9] Researchers use building blocks like this compound to synthesize novel compounds aimed at overcoming drug resistance or targeting specific kinase mutations.[9]

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The information below is based on data from similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

Based on analogous compounds, this compound is expected to have the following GHS hazard classifications:

-

Acute Toxicity, Oral (Category 4) [12]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [11]

Precautionary Statements:

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10] Ensure an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[10][12]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from strong oxidizing agents.

-

Stability: The compound is generally stable under recommended storage conditions.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical sciences. Its well-defined structure, characterized by the CAS number 777-43-5, combines the biologically relevant pyrimidine scaffold with the pharmacologically advantageous trifluoromethyl group. This makes it a highly valuable building block for synthesizing next-generation therapeutics, particularly in the field of oncology and kinase inhibition. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for any researcher aiming to leverage its potential to develop novel and effective medicines.

References

-

4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLICACID. Chemsrc. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). [Link]

- US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:777-43-5 | 4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLICACID | Chemsrc [chemsrc.com]

- 4. This compound | 777-43-5 [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 7. 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 1603462-19-6 | Benchchem [benchchem.com]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

The Multifaceted Biological Activities of Pyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine-5-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and various coenzymes, making it a cornerstone of life's essential biochemical processes.[1] When functionalized with a carboxylic acid at the 5-position, the resulting pyrimidine-5-carboxylic acid core offers a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This has rendered it a "privileged scaffold" in medicinal chemistry, a versatile template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the diverse biological activities of pyrimidine-5-carboxylic acid derivatives. We will delve into the molecular mechanisms of action, provide detailed experimental protocols for their evaluation, and present structure-activity relationship (SAR) data to guide future drug design efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the development of pyrimidine-5-carboxylic acid derivatives as potent anticancer agents.[4][5] A primary mechanism of action for many of these compounds is the inhibition of epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[6][7]

Mechanism of Action: Inhibition of EGFR Signaling

Pyrimidine-5-carboxylic acid derivatives have been designed to act as ATP-competitive inhibitors of the EGFR kinase domain. The pyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds within the kinase hinge region. The carboxylic acid group and other substituents can be tailored to interact with specific amino acid residues in the ATP-binding pocket, enhancing both potency and selectivity.[8]

Upon inhibition of EGFR, downstream signaling cascades that promote cancer cell growth and survival are blocked. These include the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and metabolism.[9][10][11][12]

Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrimidine-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

| Compound ID | R1-substituent (Position 2) | R2-substituent (Position 4) | Cell Line | IC50 (µM) | Reference |

| 10b | Varies | Varies | HepG2 | 3.56 | [13] |

| 10b | Varies | Varies | A549 | 5.85 | [13] |

| 10b | Varies | Varies | MCF-7 | 7.68 | [13] |

| 8b | 4-arylazo-3,5-diamino-1H-pyrazole | Acetyl | MCF-7 | 3.0 | [5] |

| 8f | 4-arylazo-3,5-diamino-1H-pyrazole | Acetyl | MCF-7 | 4.0 | [5] |

| 3a | Varies | Varies | A549 | 5.988 | [7] |

| 3d | Imidazo[1,2-a]pyrimidine | Varies | MCF-7 | 43.4 | [7] |

| 4d | Imidazo[1,2-a]pyrimidine | Varies | MCF-7 | 39.0 | [7] |

Note: The specific substituents for each compound are detailed in the cited references. This table provides a comparative overview of reported activities.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carboxylic acid derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyrimidine-5-carboxylic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase-2 (COX-2).[15][16][17]

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15][18][19] Unlike the constitutively expressed COX-1 isoenzyme, which is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Pyrimidine-5-carboxylic acid derivatives can be designed to selectively bind to the active site of COX-2, preventing the synthesis of pro-inflammatory prostaglandins.[19][20]

Caption: Prostaglandin synthesis pathway and COX-2 inhibition.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

| Compound ID | Scaffold | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5 | Pyrazolo[3,4-d]pyrimidine | 0.04 | Not specified | [15] |

| 6 | Pyrazolo[3,4-d]pyrimidine | 0.04 | Not specified | [15] |

| 3b | Pyrimidine-5-carbonitrile | 0.20 | Not specified | [19] |

| 5b | Pyrimidine-5-carbonitrile | 0.18 | Not specified | [19] |

| 5d | Pyrimidine-5-carbonitrile | 0.16 | Not specified | [19] |

| 10c | Pyrimidine-5-carbonitrile hybrid | 0.041-0.081 | 139.74-321.95 | [20] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compound (at various concentrations) and co-factors (e.g., hematin, L-epinephrine) in Tris-HCl buffer for a specified time (e.g., 10 minutes at 37°C).[2][18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[2]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.[2]

-

Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine-5-carboxylic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[21][22]

Mechanism of Action: Diverse Bacterial Targets

The antimicrobial mechanisms of pyrimidine derivatives are varied. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. Others may interfere with cell wall synthesis or disrupt membrane integrity. For instance, certain thiophenyl pyrimidine derivatives have been found to inhibit FtsZ polymerization, a key step in bacterial cell division.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| PYB01 | Staphylococcus aureus (MRSA) | 168.4 (µM) | [4] |

| 19 | Staphylococcus aureus | 16 | |

| 21 | Staphylococcus aureus | 32 | |

| 5 | Staphylococcus aureus | 8 (mg/L) | [6] |

| 6 | Staphylococcus aureus | 8 (mg/L) | [6] |

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrimidine-5-carboxylic acid derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine-5-carboxylic acid derivatives and related nucleoside analogs have demonstrated significant potential as antiviral agents, with activity against a range of DNA and RNA viruses.[1][9]

Mechanism of Action: Targeting Viral Replication and Host Factors

The antiviral mechanisms of these compounds are often multifaceted. As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.[2][14] Some derivatives can also inhibit viral enzymes directly, such as the RNA-dependent RNA polymerase of RNA viruses or the DNA polymerase of DNA viruses.[15]

An alternative and promising strategy is the targeting of host cell factors that are essential for viral replication. For instance, some pyrimidine biosynthesis inhibitors have been shown to have broad-spectrum antiviral activity by depleting the cellular pool of pyrimidines that viruses require for genome replication.[3][13]

Structure-Activity Relationship (SAR) for Antiviral Activity

| Compound ID | Virus | IC50 / EC50 (µM) | Reference |

| 6e | SARS-CoV-2 | 18.47 | |

| 6f | SARS-CoV-2 | 15.41 | |

| 10c | Herpes Simplex Virus-1 (HSV-1) | Potent (EC50 comparable to acyclovir) | |

| Acid Analogs | Human Cytomegalovirus (HCMV) | 14.4 - 22.8 | [18] |

| 1b | Influenza A Virus | 39 (EC50) | [15] |

Note: IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the pyrimidine-5-carboxylic acid derivative. Then, infect the cells with a known amount of virus.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Synthesis of the Pyrimidine-5-Carboxylic Acid Scaffold

A variety of synthetic routes to pyrimidine-5-carboxylic acid derivatives have been reported, providing chemists with the tools to generate diverse libraries of compounds for biological screening. A common and effective method involves the condensation of amidines with a three-carbon building block already containing the carboxylic acid or ester functionality.[14]

One such versatile method is the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters.[14] Other methods include multicomponent reactions, such as the Biginelli reaction, which can be adapted to produce pyrimidine-5-carboxamides.[3]

Conclusion and Future Perspectives

Pyrimidine-5-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to target fundamental cellular and viral processes, coupled with the synthetic tractability of the pyrimidine scaffold, makes them an attractive starting point for the development of novel therapeutics.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with enhanced potency and selectivity for their respective targets.

-

Exploiting Synergistic Combinations: Investigating the combination of pyrimidine-5-carboxylic acid derivatives with other therapeutic agents to overcome drug resistance and enhance efficacy.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the pyrimidine-5-carboxylic acid scaffold in the ongoing quest for new and effective medicines.

References

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. (2025). AntBio. Retrieved from [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

EGFR‐mediated downstream signaling pathways driving cancer progression. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (n.d.). National Institutes of Health. Retrieved from [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure--Activity Relationships. (1990). Acta Virologica, 34(4), 321-329.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). The Journal of Cell Biology, 196(3), 309-322.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6).

-

Pyrimidine-based derivatives represent a crucial class of nitrogen-containing heterocyclic compounds with broad pharmacological and synthetic relevance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). Journal of Medicinal Chemistry, 65(7), 5830-5849.

- Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. (1941). Journal of the American Chemical Society, 63(10), 2847-2849.

-

The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules, 29(13), 2974.

-

Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics, 11(8), 1083.

-

Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI. Retrieved from [Link]

-

Literature MIC values for tested antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidine analog structures and calculated IC50 values for CU428 and... (n.d.). ResearchGate. Retrieved from [Link]

-

synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). Systematic Reviews in Pharmacy, 11(9), 472-481.

-

The antiviral IC50 against Herpes simplex virus-1 (HSV-1) and acyclovir-resistant Herpes simplex virus (HSV-ACR) of PRE, punicalagin, ZnSO4 and ellagic acid in comparison to aciclovir (n = 3 ± SD). (2017). PLOS ONE. Retrieved from [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (n.d.). SpringerLink. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]

-

Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Retrieved from [Link]

-

Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (n.d.). Retrieved from [Link]

-

Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines. (n.d.). PubMed. Retrieved from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide [mdpi.com]

- 20. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Trifluoromethyl-Substituted Pyrimidines

Introduction: The Strategic Fusion of Pyrimidine and Trifluoromethyl Moieties in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases like uracil and thymine and featuring prominently in a wide array of therapeutic agents.[1][2] Its versatile structure allows for precise modification, enabling the fine-tuning of a molecule's biological activity.[2] In parallel, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful substituent in drug design.[3][4] Its introduction into a molecule can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3][4][5]

The strategic combination of these two entities—the trifluoromethyl-substituted pyrimidine—has given rise to a class of compounds with significant impact, particularly in oncology and virology.[1][6][7] The strong electron-withdrawing nature of the CF₃ group can profoundly influence the electronic properties of the pyrimidine ring, enhancing its interaction with biological targets and often leading to greater potency and improved pharmacokinetic profiles.[3][6][8] This guide provides a comprehensive overview of the discovery and historical development of these vital compounds, charting the evolution of their synthesis and highlighting their role in modern drug development.

PART 1: Foundational Discoveries and Early Synthetic Hurdles

The initial forays into the synthesis of trifluoromethyl-substituted pyrimidines were driven by the burgeoning field of antimetabolite chemotherapy. Following the success of 5-fluorouracil, researchers sought to create analogues with potentially superior properties.[9] One of the earliest significant reports of a trifluoromethylpyrimidine was in 1958 by Giner-Sorolla and Bendich, who synthesized a series of 6-trifluoromethylpyrimidines, including uracil and isocytosine derivatives.[10][11]

A landmark achievement was the synthesis of 5-trifluoromethyluracil (Trifluorothymidine) by Heidelberger, Parsons, and Remy.[9][12] Their initial approach was a multi-step process starting from 3,3,3-trifluoropropene.[1][5] These early methods, while groundbreaking, were often characterized by harsh reaction conditions, multi-step sequences, and limited substrate scope, reflecting the significant challenge of introducing the trifluoromethyl group onto the pyrimidine core.[9][13]

A common early strategy involved the condensation of a trifluoromethyl-containing building block, such as trifluoroacetamidine, with a diketone or a related precursor to form the pyrimidine ring.[10] However, the stability and reactivity of these fluorinated starting materials presented considerable difficulties.[10]

PART 2: The Evolution of Synthetic Methodologies

The limitations of early methods spurred the development of more direct and efficient strategies for trifluoromethylation. This evolution can be understood as a progression from building the pyrimidine ring with a CF₃ group already in place to directly adding the CF₃ group to a pre-formed pyrimidine or nucleoside.

From Pre-functionalized Precursors to Direct Trifluoromethylation

The traditional synthesis of 5-trifluoromethyluracil, a key intermediate for antiviral drugs like trifluridine, involved a six-step process.[1][5] Recognizing the inefficiency of this route, chemists began to explore the direct trifluoromethylation of uracil and its derivatives. This shift marked a significant advancement in the field, offering higher efficiency and atom economy.[1]

A key breakthrough was the use of trifluoromethyl iodide (CF₃I) in the presence of copper powder, which enabled the first direct trifluoromethylation of pyrimidine nucleosides.[14] This method, applied to 5-iodouridine derivatives, provided a much more direct path to these valuable compounds.

The Modern Toolkit: Advanced Reagents and Catalysis

The last few decades have witnessed a revolution in trifluoromethylation chemistry, with the development of sophisticated reagents and catalytic systems that offer unprecedented efficiency and selectivity.

Key advancements include:

-

Electrophilic Trifluoromethylating Agents: Reagents like Umemoto's and Togni's reagents have become powerful tools for the direct introduction of CF₃ groups onto aromatic and heteroaromatic rings.[13]

-

Copper-Mediated Trifluoromethylation: Copper catalysis has proven to be highly effective for this transformation. For instance, the use of methyl fluorosulfonyldifluoroacetate (Chen's reagent) in a copper-mediated reaction, often enhanced by microwave irradiation, provides a simple, scalable, and high-yielding protocol for the late-stage trifluoromethylation of pyrimidine nucleosides.[15]

-

Photoredox and Electrochemical Methods: More recently, cutting-edge techniques leveraging photoredox catalysis and electrochemistry have emerged.[16][17][18] These methods allow for trifluoromethylation under mild conditions and have expanded the scope of accessible molecules. An electrochemical approach has been developed for the synthesis of 5-trifluoromethyluracil using inexpensive CF₃SO₂Na as the trifluoromethyl source, avoiding harsh chemical oxidants and metal catalysts.[1][5]

The following workflow illustrates the conceptual evolution from multi-step classical synthesis to modern direct trifluoromethylation.

PART 3: Case Studies in Drug Development

The impact of trifluoromethyl-substituted pyrimidines is best illustrated through their successful application in clinically approved drugs. These compounds are particularly prominent as kinase inhibitors in cancer therapy.

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[19][20] Its structure features a central pyrimidine ring that serves as a scaffold for connecting the indazole and sulfonamide moieties. The synthesis of Pazopanib involves the coupling of key intermediates, one of which is a dichlorinated pyrimidine.[20][21][22] Various synthetic routes have been developed to optimize the yield and commercial viability of this drug.[21][22][23]

Regorafenib (Stivarga®)

Regorafenib is another multi-kinase inhibitor used for metastatic colorectal cancer and other tumors.[24] Its synthesis involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[24][25] While the trifluoromethyl group in Regorafenib is on a phenyl ring, its development is closely tied to the synthetic strategies used for other kinase inhibitors that feature fluorinated heterocycles. The synthetic routes often focus on the efficient construction of the diaryl ether and urea linkages.[25][26]

Trifluridine (in Lonsurf®)

5-Trifluoromethyl-2'-deoxyuridine, known as trifluridine, is a key component of the combination anticancer drug Lonsurf®.[1] It functions as an antimetabolite, where its triphosphate form is incorporated into DNA, leading to DNA damage and cell death.[9] The development of efficient synthetic routes to its precursor, 5-trifluoromethyluracil, has been critical for its widespread therapeutic use.[1][5][9]

| Drug | Target/Mechanism | Therapeutic Area | Key Pyrimidine Intermediate |

| Pazopanib | Multi-Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) | Oncology (Renal Cell Carcinoma) | 2,4-Dichloropyrimidine |

| Regorafenib | Multi-Kinase Inhibitor | Oncology (Colorectal Cancer) | N/A (CF₃ is on phenyl ring) |

| Trifluridine | DNA Synthesis Inhibition (Antimetabolite) | Oncology, Virology | 5-Trifluoromethyluracil |

PART 4: Key Experimental Protocols

To provide a practical understanding of the synthesis of these compounds, this section details a representative modern protocol for the preparation of a key intermediate.

Protocol: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine

This protocol is adapted from methodologies described in the patent literature for synthesizing key intermediates for trifluridine and other derivatives.[27] It involves a two-step process starting from 5-iodouracil.

Step 1: Synthesis of 2,4-dichloro-5-iodopyrimidine

-

Vessel Preparation: Charge a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with 5-iodouracil (23.8g), triethylamine (TEA, 30.3g), and toluene (240 mL).

-

Heating: Heat the mixture to 100°C under a nitrogen atmosphere.

-

Reagent Addition: Once the internal temperature reaches 90°C, slowly add phosphorus oxychloride (POCl₃, 33.7g) dropwise.

-

Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring for completion by TLC or HPLC.

-

Work-up: After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine

-

Vessel Preparation: In a dry 500 mL three-necked flask under a nitrogen atmosphere, combine 2,4-dichloro-5-iodopyrimidine (24.5g), trimethyl(trifluoromethyl)silane (TMSCF₃, 25.5g), potassium fluoride (KF, 10.4g), copper(I) iodide (CuI, 1.7g), 1,10-phenanthroline (Phen, 1.6g), and anhydrous DMSO (250 mL).[27]

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or HPLC.

-

Work-up: Upon completion, cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure 2,4-dichloro-5-trifluoromethylpyrimidine.

The following diagram outlines the key transformations in this protocol.

Conclusion and Future Outlook

The journey of trifluoromethyl-substituted pyrimidines from early academic curiosities to blockbuster pharmaceuticals is a testament to the power of synthetic innovation. The development of robust, direct trifluoromethylation methods has been paramount, enabling the efficient production of these complex molecules and accelerating drug discovery programs.[15][28] The unique properties imparted by the CF₃ group continue to make this scaffold a highly attractive motif for medicinal chemists.[3][4]

Future research will likely focus on developing even more sustainable and selective C-H trifluoromethylation methods, potentially leveraging novel catalytic systems or flow chemistry.[5][29] As our understanding of disease biology deepens, the trifluoromethyl-pyrimidine core will undoubtedly serve as a privileged scaffold for the design of next-generation therapeutics targeting a host of challenging diseases.

References

- Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. (2023).

- Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow. (2023). American Chemical Society.

- An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydr

- Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. (1962).

- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry.

- Simple synthesis of trifluoromethylated pyrimidine nucleosides. RSC Publishing.

- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).

- Method for preparing 5-trifluoromethyl uracil.

- Regorafenib synthesis. ChemicalBook.

- Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation method of regorafenib.

- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024). World Scientific Publishing.

- Synthesis of Sorafenib and Regorafenib.

- A novel process for preparation of pazopanib hydrochloride.

- Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine.

- Pyrimidines and Trifluoromethyl Groups: A Powerful Combination in Chemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Process for the preparation of pazopanib or salts thereof.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.